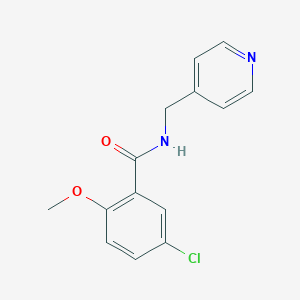![molecular formula C16H21NO5S B330004 3-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B330004.png)
3-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with the molecular formula C16H21NO5S This compound is characterized by its unique structure, which includes a benzothiophene ring, a propoxycarbonyl group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.
Introduction of the Propoxycarbonyl Group: The propoxycarbonyl group is introduced via esterification, where a propyl alcohol derivative reacts with a carboxylic acid or its derivative in the presence of a catalyst.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety is typically introduced through a series of reactions involving the addition of a butanoic acid derivative to the benzothiophene ring, followed by oxidation to form the oxo group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiophene ring or the butanoic acid moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols, under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
3-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-{[3-(propoxycarbonyl)-4,5,6,7-tetrahydro-
Propriétés
Formule moléculaire |
C16H21NO5S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
4-oxo-4-[(3-propoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C16H21NO5S/c1-2-9-22-16(21)14-10-5-3-4-6-11(10)23-15(14)17-12(18)7-8-13(19)20/h2-9H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
CCDXNEBLNWODQG-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC(=O)O |
SMILES canonique |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(Methoxycarbonyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B329921.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B329922.png)
![11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329923.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B329924.png)
METHANONE](/img/structure/B329929.png)
![2-(4-{(Z)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B329932.png)

![6-(4-Ethoxy-3-methylphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B329934.png)
![2-(3-bromophenyl)-4-{2,3-dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B329935.png)
![N-[4-(dimethylamino)phenyl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B329937.png)
![3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID](/img/structure/B329941.png)
![ethyl 4-[({2-bromo-6-ethoxy-4-[(1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetyl)amino]benzoate](/img/structure/B329942.png)
![Isopropyl 4-cyano-3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B329944.png)
![4-[(4-Benzhydryl-1-piperazinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B329945.png)
